1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one
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Overview
Description
“1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluoro-phenyl group and an ethanone group .
Molecular Structure Analysis
The molecular structure of “this compound” can be described by its IUPAC name and InChI code. The IUPAC name is 1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethanone and the InChI code is 1S/C11H9FN2O/c1-8(15)11-9(12)3-2-4-10(11)14-6-5-13-7-14/h2-7H,1H3 .Safety and Hazards
The compound “1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one” is associated with certain hazards. It has been classified with the signal word ‘Warning’ and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
While the specific future directions for “1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one” are not detailed in the retrieved papers, the study and development of imidazole-containing compounds continue to be an active area of research due to their broad range of chemical and biological properties .
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine . The specific targets of “1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary widely depending on their specific structure. They are generally highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with. They can lead to a variety of cellular responses, including changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
1-(2-fluoro-6-imidazol-1-ylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)11-9(12)3-2-4-10(11)14-6-5-13-7-14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZFTEFTDFAABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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